4-Hydroxycrotonic acid

Description

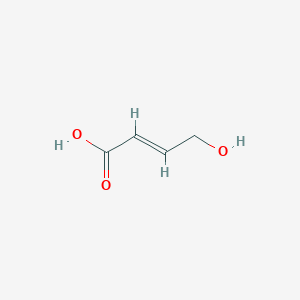

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-4-hydroxybut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h1-2,5H,3H2,(H,6,7)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQJECWPWQIIPW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027169 | |

| Record name | trans-4-hydroxycrotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxycrotonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24587-49-3, 4013-24-5 | |

| Record name | trans-4-Hydroxycrotonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24587-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-hydroxycrotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxycrotonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

biological role of trans-4-Hydroxycrotonic acid

An In-Depth Technical Guide to the Biological Role of trans-4-Hydroxycrotonic Acid

Abstract

trans-4-Hydroxycrotonic acid (T-HCA), an unsaturated derivative of the well-known neuromodulator γ-hydroxybutyric acid (GHB), is emerging as a molecule of significant interest in neuropharmacology.[1] Endogenously present in the mammalian central nervous system, T-HCA is an active metabolite of GHB and a high-affinity agonist for the specific GHB receptor.[1][2] Unlike its precursor, T-HCA exhibits remarkable selectivity, showing negligible affinity for the GABAB receptor. This unique pharmacological profile makes it an invaluable tool for dissecting the distinct physiological roles of the GHB receptor system, independent of the sedative and inhibitory effects mediated by GABAB activation. This guide provides a comprehensive overview of the metabolism, receptor pharmacology, physiological functions, and analytical methodologies related to T-HCA, offering a critical resource for researchers in neuroscience and drug development.

Endogenous Presence and Metabolic Fate

trans-4-Hydroxycrotonic acid is a naturally occurring compound within the rat brain, where it exists at concentrations of approximately 0.18 ± 0.02 nmol/g wet weight.[3] It is intrinsically linked to the metabolism of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. T-HCA is recognized as an active metabolite of GHB.[1][2]

The metabolic pathway becomes particularly relevant in the context of Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD), a rare autosomal recessive disorder affecting the GABA degradation pathway.[4][5] In this condition, the enzyme SSADH is deficient, leading to an accumulation of succinic semialdehyde. This intermediate is then shunted away from the Krebs cycle and is instead reduced to GHB.[4][6] The resulting, often massive, elevation in GHB levels is a hallmark of the disease and consequently leads to increased formation of its metabolite, T-HCA.[4] The neurological sequelae of SSADHD, which include developmental delays, seizures, and hypotonia, are thought to be at least partially attributable to the pathological accumulation of GHB and its downstream metabolites acting on their respective receptors.[7][8]

Receptor Pharmacology: A Tale of Two Receptors

The primary biological significance of T-HCA lies in its interaction with the GHB receptor (GHB-R). It acts as a potent agonist, binding to this receptor with an affinity that is approximately four times greater than that of GHB itself.[1] Binding studies have revealed that T-HCA interacts with a high-affinity binding site with a dissociation constant (Kd) of around 7 nM.[9]

The critical distinction between T-HCA and GHB is their differential activity at the GABAB receptor. While GHB is a weak agonist at GABAB receptors, which mediates most of its sedative, hypnotic, and intoxicating effects, T-HCA does not bind to this receptor.[1][10] This selective action makes T-HCA an invaluable pharmacological tool, allowing for the specific investigation of GHB-R-mediated signaling without the confounding influence of GABAB receptor activation. This selectivity is the reason T-HCA does not produce sedation.[1]

| Compound | GHB Receptor Affinity (Ki/Kd) | GABAB Receptor Activity |

| trans-4-Hydroxycrotonic Acid (T-HCA) | ~7 nM (Kd)[9], 1.1 µM (Ki)[11] | No significant binding/activity[1] |

| γ-Hydroxybutyric Acid (GHB) | Lower affinity than T-HCA[12] | Weak Agonist[10][13] |

Note: Reported affinity values can vary based on experimental conditions and tissue preparations.

Physiological Effects and Neuromodulation

The activation of the GHB receptor by T-HCA leads to distinct downstream physiological effects. Notably, T-HCA has been demonstrated to evoke an increase in extracellular glutamate concentrations, particularly within the hippocampus.[1] This effect contrasts sharply with the predominantly inhibitory actions of GHB mediated through the GABAB receptor. The ability of T-HCA to modulate the principal excitatory neurotransmitter system suggests a role in synaptic plasticity, learning, and memory, although these functions require further elucidation. The discovery of specific, high-affinity binding sites for T-HCA has led to the hypothesis that it may serve as an endogenous ligand for a subpopulation of GHB receptors, acting as a fine-tuner of neuronal excitability.[9]

Methodologies for Investigation

The study of T-HCA requires sensitive and specific analytical and pharmacological techniques.

Analytical Quantification in Biological Tissues

Accurate measurement of endogenous T-HCA is crucial for understanding its physiological and pathological roles. Gas chromatography coupled with mass spectrometry (GC/MS) is a robust method for this purpose.

Protocol: GC/MS Quantification of T-HCA in Rat Brain Tissue

-

Tissue Homogenization: Homogenize a precisely weighed sample of brain tissue in a suitable buffer.

-

Internal Standard Spiking: Add a known quantity of a deuterated internal standard (e.g., T-HCA-d6) to the homogenate to account for extraction losses and ionization variability.

-

Protein Precipitation & Extraction: Precipitate proteins using an organic solvent (e.g., acetonitrile) and extract the small molecules into the supernatant after centrifugation.

-

Derivatization: T-HCA is a polar molecule. To improve its volatility and chromatographic properties for GC analysis, it must be derivatized. A common method involves creating pentafluorobenzyl (PFB) esters of tert-butyldimethylsilyl (TBDMS) derivatives.[3]

-

GC/MS Analysis: Inject the derivatized sample onto a GC column for separation. Use a mass spectrometer operating in negative ion detection mode for sensitive and specific quantification by monitoring characteristic ions of T-HCA and its internal standard.[3]

-

Quantification: Construct a calibration curve using known concentrations of T-HCA standards and calculate the concentration in the tissue sample based on the peak area ratio of the analyte to the internal standard.

Receptor Binding Assays

Radioligand binding assays are fundamental for characterizing the interaction of T-HCA with its receptor.

Protocol: [3H]T-HCA Radioligand Binding Assay

-

Membrane Preparation: Prepare crude synaptic membranes from brain tissue (e.g., rat cortex or hippocampus) through differential centrifugation.

-

Incubation: Incubate the brain membranes with a fixed concentration of [3H]T-HCA in a suitable assay buffer.

-

Competition Assay: For displacement studies, perform parallel incubations with increasing concentrations of unlabeled ligands (e.g., T-HCA, GHB) to determine their binding affinity (Ki).

-

Defining Non-Specific Binding: In a separate set of tubes, add a high concentration of an unlabeled ligand (e.g., unlabeled GHB) to saturate the specific binding sites. The remaining radioactivity measured is considered non-specific binding.

-

Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine binding parameters such as Kd (dissociation constant) and Bmax (maximum receptor density).

Therapeutic Potential and Future Directions

The unique selectivity of T-HCA for the GHB receptor positions it as a critical research compound. By using T-HCA, researchers can specifically probe the functions of this receptor system in isolation from the GABAB system. This is crucial for understanding its role in neuromodulation, particularly in brain regions rich in GHB receptors like the hippocampus and cortex.

While T-HCA itself is primarily a research tool, the development of analogues based on its structure holds therapeutic promise.[11] Selective agonists, partial agonists, or antagonists for the GHB receptor could represent a novel class of therapeutics for neurological and psychiatric disorders where glutamatergic signaling is dysregulated, potentially avoiding the sedative side effects associated with compounds that also target the GABAB receptor.

Conclusion

trans-4-Hydroxycrotonic acid is far more than a simple metabolite of GHB. It is an endogenous, high-affinity ligand for the GHB receptor with a distinct pharmacological profile characterized by its lack of activity at GABAB receptors. This selectivity makes it an indispensable tool for neuropharmacological research, enabling the deconvolution of the complex GHB/GABAB signaling nexus. Its role in modulating glutamate release and its altered metabolism in disorders like SSADHD highlight its importance in both normal brain function and neuropathology. Continued investigation into T-HCA and its receptor system will undoubtedly provide deeper insights into synaptic regulation and open new avenues for therapeutic intervention.

References

-

Title: trans-4-Hydroxycrotonic acid (0538) by Tocris, Part of Bio-Techne Source: Bio-Techne URL: [Link]

-

Title: T-HCA - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Enzyme and receptor antagonists for preventing toxicity from the gamma-hydroxybutyric acid precursor 1,4-butanediol in CD-1 mice Source: PubMed URL: [Link]

-

Title: trans-4-Hydroxycrotonic acid (C007B-297483) - Cenmed Enterprises Source: Cenmed Enterprises URL: [Link]

-

Title: Behavioral Analyses of GHB: Receptor Mechanisms Source: PubMed Central URL: [Link]

-

Title: Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites Source: PubMed URL: [Link]

-

Title: A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection Source: PubMed URL: [Link]

-

Title: Succinic semialdehyde dehydrogenase deficiency - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures Source: PubMed URL: [Link]

-

Title: Unravelling the brain targets of γ-hydroxybutyric acid Source: PubMed Central URL: [Link]

-

Title: Methods for determining the concentration of gamma-hydroxy-butyric acid (GHB) in a sample Source: ResearchGate URL: [Link]

-

Title: About the Disorder - SSADH Association Source: SSADH Association URL: [Link]

-

Title: Succinic Semialdehyde Dehydrogenase: Biochemical–Molecular–Clinical Disease Mechanisms, Redox Regulation, and Functional Significance Source: Mary Ann Liebert, Inc., publishers URL: [Link]

-

Title: Succinic semialdehyde dehydrogenase deficiency - CheckOrphan Source: CheckOrphan URL: [Link]

-

Title: Succinic semialdehyde dehydrogenase deficiency (SSADH) (4-hydroxybutyric aciduria... Source: PubMed URL: [Link]

-

Title: γ-Hydroxybutyric acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors Source: PLOS ONE URL: [Link]

-

Title: γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology Source: PubMed Central URL: [Link]

-

Title: γ-Hydroxybutyric acid induces actions via the GABAB receptor in arousal and motor control-related nuclei: implications for therapeutic actions in behavioral state disorders Source: PubMed URL: [Link]

Sources

- 1. T-HCA - Wikipedia [en.wikipedia.org]

- 2. Enzyme and receptor antagonists for preventing toxicity from the gamma-hydroxybutyric acid precursor 1,4-butanediol in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Succinic semialdehyde dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 5. About the Disorder | SSADH Association [ssadh.net]

- 6. Succinic Semialdehyde Dehydrogenase: Biochemical–Molecular–Clinical Disease Mechanisms, Redox Regulation, and Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. checkorphan.org [checkorphan.org]

- 8. Succinic semialdehyde dehydrogenase deficiency (SSADH) (4-hydroxybutyric aciduria, gamma-hydroxybutyric aciduria) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. trans-4-Hydroxycrotonic acid | CAS 24587-49-3 | Tocris Bioscience [tocris.com]

- 13. γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors | PLOS One [journals.plos.org]

The Evolving Landscape of GHB Detection: A Technical Guide to 4-Hydroxycrotonic Acid as a Key Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rapid metabolism and endogenous nature of gamma-hydroxybutyrate (GHB) present significant challenges in clinical and forensic toxicology. The narrow window of detection for exogenous GHB necessitates the exploration of its metabolites as more reliable and persistent biomarkers. This technical guide provides a comprehensive overview of 4-hydroxycrotonic acid (4-HCA), a key active metabolite of GHB. We delve into the biochemical intricacies of its formation, its unique pharmacological profile, and the analytical methodologies for its detection and quantification. This document serves as an in-depth resource for researchers and drug development professionals, offering insights into the potential of 4-HCA to extend the detection window of GHB exposure and enhance the accuracy of toxicological investigations.

Introduction: The Challenge of GHB Detection

Gamma-hydroxybutyrate (GHB) is a psychoactive substance with a complex profile; it is an endogenous neurotransmitter, a therapeutic agent for narcolepsy, and a commonly abused recreational drug.[1] Its use in drug-facilitated sexual assault is a significant public health concern. The primary challenge in the forensic and clinical detection of GHB lies in its rapid elimination from the body, with a detection window of often less than 12 hours in urine.[2][3][4][5] This short timeframe frequently results in a failure to confirm GHB exposure, particularly when there is a delay in reporting and sample collection.

Furthermore, the endogenous presence of GHB in biological fluids complicates the differentiation between natural levels and those resulting from exogenous administration. To overcome these limitations, the focus of toxicological research has shifted towards identifying and quantifying GHB metabolites that may offer a longer detection window and greater diagnostic certainty. Among these, trans-4-hydroxycrotonic acid (T-HCA), an active metabolite of GHB, has emerged as a promising candidate.[6]

Biochemical Pathway: The Conversion of GHB to 4-Hydroxycrotonic Acid

The metabolism of GHB is a complex process involving multiple enzymatic pathways. The primary route of GHB elimination is its oxidation to succinic semialdehyde (SSA) by GHB dehydrogenase.[1] SSA is then further oxidized to succinic acid, which enters the Krebs cycle.

While the complete enzymatic pathway for the conversion of GHB to 4-HCA is not fully elucidated in the available literature, it is understood to be a metabolic product.[6] The formation of 4-HCA from GHB likely involves a dehydration reaction, though the specific enzymes catalyzing this transformation require further investigation.

Caption: Figure 1. Simplified overview of GHB metabolism, highlighting the formation of 4-HCA.

Pharmacological Profile of 4-Hydroxycrotonic Acid

trans-4-Hydroxycrotonic acid is not merely an inert byproduct of GHB metabolism; it is a pharmacologically active molecule with a distinct receptor binding profile.

Receptor Affinity: T-HCA exhibits a significantly higher binding affinity for the high-affinity GHB receptor than GHB itself, with some reports suggesting a four-fold greater affinity.[6][7] This strong interaction at the GHB receptor is a key aspect of its pharmacological character.

GABAB Receptor Interaction: Crucially, unlike GHB, T-HCA does not bind to the GABAB receptor.[6] The sedative and hypnotic effects of GHB are primarily mediated through its action at the GABAB receptor. The lack of interaction with this receptor explains why T-HCA does not produce the sedative effects characteristic of GHB intoxication.[6]

Neurological Effects: T-HCA has been shown to induce increases in extracellular glutamate concentrations, particularly in the hippocampus.[6] This finding suggests a potential role in modulating excitatory neurotransmission, a stark contrast to the predominantly inhibitory effects of GHB.

| Compound | GHB Receptor Affinity | GABAB Receptor Affinity | Sedative Effects |

| GHB | Lower | Yes | Yes |

| 4-HCA | Higher (4x)[6] | No[6] | No[6] |

| Table 1. Comparative pharmacological properties of GHB and 4-HCA. |

Analytical Methodology for the Detection of 4-Hydroxycrotonic Acid

The reliable detection and quantification of 4-HCA in biological matrices are paramount for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for this purpose.

Experimental Protocol: GC-MS Analysis of 4-HCA in Urine

The following protocol outlines a general methodology for the analysis of 4-HCA in urine samples. It is essential to note that specific parameters may require optimization based on the instrumentation and standards available in a particular laboratory.

4.1.1. Materials and Reagents

-

trans-4-Hydroxycrotonic acid reference standard

-

Internal standard (e.g., deuterated 4-HCA or a structural analog)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

4.1.2. Sample Preparation and Extraction

-

Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Transfer a precise volume (e.g., 1 mL) of urine into a clean glass tube.

-

Internal Standard Spiking: Add a known amount of the internal standard to each urine sample, calibrator, and quality control sample.

-

Acidification: Acidify the urine samples to a pH of approximately 2-3 by adding a small volume of concentrated HCl. This step is crucial for the efficient extraction of the acidic analyte.

-

Liquid-Liquid Extraction: Add an appropriate volume of ethyl acetate (e.g., 3 mL) to the acidified urine. Vortex vigorously for 1-2 minutes to facilitate the transfer of 4-HCA into the organic phase.

-

Centrifugation: Centrifuge the samples to achieve a clear separation of the aqueous and organic layers.

-

Isolation and Drying: Carefully transfer the upper organic layer to a new tube containing anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).

4.1.3. Derivatization

-

Reagent Addition: Add a specific volume of the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS) to the dried extract.

-

Incubation: Seal the tubes and heat at a controlled temperature (e.g., 70°C) for a defined period (e.g., 20-30 minutes) to ensure complete derivatization of the hydroxyl and carboxylic acid groups of 4-HCA. This step increases the volatility and thermal stability of the analyte for GC analysis.

4.1.4. GC-MS Analysis

-

Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.

-

Chromatographic Separation: Employ a suitable temperature program for the GC oven to achieve optimal separation of 4-HCA from other endogenous urine components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions of the derivatized 4-HCA and the internal standard.

Caption: Figure 2. Workflow for the GC-MS analysis of 4-HCA in urine.

Forensic and Clinical Significance of 4-Hydroxycrotonic Acid

The primary forensic and clinical utility of 4-HCA lies in its potential to serve as a biomarker for GHB ingestion, particularly in cases where the parent drug is no longer detectable.

Extended Detection Window: While comprehensive studies directly comparing the detection windows of GHB and 4-HCA are still emerging, the analysis of other GHB metabolites has shown promise in extending the detection time. For instance, studies on 3,4-dihydroxybutyric acid (3,4-DHB) have demonstrated its detectability for up to 12 hours in blood plasma, significantly longer than the typical 4-hour window for GHB.[12] Given that 4-HCA is also a downstream metabolite, it is plausible that it may exhibit a similarly extended detection window, a hypothesis that warrants further investigation.

Confirmation of GHB Ingestion: The detection of 4-HCA at concentrations significantly above its endogenous levels could provide strong evidence of recent GHB exposure, even in the absence of detectable GHB. This is particularly relevant in drug-facilitated crime investigations where delayed sample collection is common.

Differentiation from Endogenous GHB: As with GHB, 4-HCA is also believed to be an endogenous compound.[6] Therefore, establishing baseline endogenous concentrations in various populations is crucial for setting appropriate cut-off levels to distinguish between natural and exogenous sources.

Future Directions and Conclusion

4-Hydroxycrotonic acid represents a significant area of interest in the ongoing effort to improve the detection of GHB use and abuse. While the foundational knowledge of its pharmacology and analytical detection is established, further research is necessary to fully realize its potential as a robust biomarker.

Key areas for future research include:

-

Elucidation of the complete enzymatic pathway for the conversion of GHB to 4-HCA.

-

Comprehensive pharmacokinetic studies of 4-HCA to determine its absorption, distribution, metabolism, and excretion profile, and to definitively establish its detection window relative to GHB.

-

Large-scale population studies to determine the normal endogenous range of 4-HCA in various biological matrices.

-

Validation of analytical methods across multiple laboratories to ensure reproducibility and reliability for forensic and clinical applications.

-

Investigation of the stability of 4-HCA in biological samples under various storage conditions to establish best practices for sample handling and preservation.[8][9][10][11]

References

- Haller, C., et al. (2006). GHB Urine Concentrations After Single-Dose Administration in Humans. Journal of Analytical Toxicology, 30(6), 360–364.

- Andresen-Streich, D., et al. (2022). Endogenous Levels, Detection Time, and Symptoms of Gamma-Hydroxybutyric Acid: Results From a Placebo-Controlled Clinical Trial.

- Jarsiah, P., et al. (2021). Detection of γ-hydroxybutyric acid-related acids in blood plasma and urine: Extending the detection window of an exogenous γ-hydroxybutyric acid intake? Drug Testing and Analysis, 13(9), 1635-1649.

- Haller, C., et al. (2006). GHB urine concentrations after single-dose administration in humans. Journal of Analytical Toxicology, 30(6), 360-364.

-

Wikipedia. (n.d.). T-HCA. Retrieved from [Link]

-

Aarhus University. (n.d.). Endogenous Levels, Detection Time, and Symptoms of Gamma-Hydroxybutyric Acid: Results From a Placebo-Controlled Clinical Trial. Retrieved from [Link]

- Zaitsu, K., et al. (2008). Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization.

- Steuer, A. E., et al. (2022). Prolonged Detection of GHB Intake in Urine: Are We Finally There? Clinical Chemistry.

-

Wikipedia. (n.d.). γ-Hydroxybutyric acid. Retrieved from [Link]

- Parag, M., et al. (2014). Long-term stability of urinary biomarkers of acute kidney injury in children. American Journal of Kidney Diseases, 63(5), 761-768.

- de Oliveira, A. M., et al. (2018). Simple and fast determination for gamma-hydroxybutyrate (ghb) in urine sample by lle and gc-ms. Química Nova.

- Steuer, A. E., et al. (2023). Biomarkers of Gamma-Hydroxybutyric Acid (GHB) Exposure: A Comprehensive Review of Analytical and Forensic Advances. Toxics, 11(10), 838.

-

National Center for Biotechnology Information. (n.d.). trans-4-Hydroxycrotonic acid. PubChem Compound Database. Retrieved from [Link]

- Busardò, F. P., & Jones, A. W. (2019). Is GHB-glucuronide useful as a biomarker for the exogenous use of GHB? European Review for Medical and Pharmacological Sciences, 23(1), 1-2.

- Remer, T., et al. (2015). Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives. Clinical Biochemistry, 48(1-2), 68-73.

- Hasan, L., et al. (2012). An enzymatic method to determine γ-hydroxybutyric acid in serum and urine. Therapeutic Drug Monitoring, 34(1), 85-92.

- Jones, A. W. (2019). Interpreting γ-hydroxybutyrate concentrations for clinical and forensic purposes. Journal of Analytical Toxicology, 43(1), 1-13.

- Le, B., et al. (2011). Enzymatic detection of γ-hydroxybutyrate using aldo-keto reductase 7A2. Journal of Forensic Sciences, 56(3), 783-787.

- Zaitsu, K., et al. (2008). Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization.

- Steuer, A. E., et al. (2023). New gamma-hydroxybutyric acid (GHB) biomarkers: Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of GHB amino acid, carnitine, and fatty acid conjugates in urine. Drug Testing and Analysis, 15(4), 426-443.

- Wang, L., et al. (2014). Analysis of GHB and Its Precursors in Urine and Their Forensic Application. Journal of Forensic Science and Medicine, 2(1), 35.

- Gygax, D., et al. (2010). Methods for determining the concentration of gamma-hydroxy-butyric-acid (GHB) in a sample.

- Petrucci, G., et al. (2024). Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. Scientific Reports, 14(1), 5720.

- LeBeau, M. A., et al. (1997). Analysis of GHB in Urine by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 21(5), 343-348.

- Bertol, E., et al. (2010). A Novel Approach by SPME-GC/MS for the Determination of gamma-hydroxybutyric acid (GHB) in Urine.

- Gibson, K. M., et al. (1990). Analysis of Gamma-Hydroxybutyrate (GHB) in Urine by Gas Chromatography-Mass Spectrometry. Biomedical & Environmental Mass Spectrometry, 19(2), 89-93.

- Kim, S., et al. (2022). Derivatization-assisted LC-MS/MS method for simultaneous quantification of endogenous gamma-hydroxybutyric acid and its metabolic precursors and products in human urine.

- van den Brink, W., et al. (2009). Pharmacokinetics and pharmacodynamics of γ‐hydroxybutyrate in healthy subjects. British Journal of Clinical Pharmacology, 68(2), 172-181.

- Felmlee, M. A., et al. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS Journal, 23(1), 12.

- Brailsford, A. D., et al. (2010). Pharmacokinetic Properties of -Hydroxybutyrate (GHB) in Whole Blood, Serum, and Urine. Journal of Analytical Toxicology, 34(5), 253-258.

- Brenneisen, R., et al. (2004). Pharmacokinetics and Excretion of Gamma-Hydroxybutyrate (GHB) in Healthy Subjects. Journal of Analytical Toxicology, 28(8), 625-630.

Sources

- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 2. GHB Urine Concentrations After Single-Dose Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endogenous Levels, Detection Time, and Symptoms of Gamma‐Hydroxybutyric Acid: Results From a Placebo‐Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GHB urine concentrations after single-dose administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. europeanreview.org [europeanreview.org]

- 6. T-HCA - Wikipedia [en.wikipedia.org]

- 7. trans-4-Hydroxycrotonic acid (CAS 24587-49-3): R&D Systems [rndsystems.com]

- 8. forensic.sc.su.ac.th [forensic.sc.su.ac.th]

- 9. Long-term Stability of Urinary Biomarkers of Acute Kidney Injury in Children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Detection of γ-hydroxybutyric acid-related acids in blood plasma and urine: Extending the detection window of an exogenous γ-hydroxybutyric acid intake? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Hydroxycrotonic Acid: From Discovery to Modern Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxycrotonic acid (T-HCA), a naturally occurring analogue and metabolite of gamma-hydroxybutyric acid (GHB). From its initial discovery as an endogenous compound in the mammalian brain to its current use as a selective pharmacological tool, this document chronicles the history, biochemical properties, and scientific applications of T-HCA. We will delve into its unique pharmacological profile, characterized by high-affinity binding to the GHB receptor without significant interaction with GABAB receptors, leading to distinct downstream effects such as the modulation of glutamate neurotransmission. This guide will also furnish detailed protocols for the chemical synthesis of T-HCA and its quantification in biological matrices using gas chromatography-mass spectrometry (GC-MS). This document is intended to be a valuable resource for researchers in neuroscience, pharmacology, and drug development, providing both foundational knowledge and practical insights into the study of this intriguing molecule.

Introduction: The Emergence of a Selective Neuromodulator

In the landscape of neuropharmacology, the study of endogenous molecules that modulate neuronal activity is of paramount importance. 4-hydroxycrotonic acid, specifically the trans isomer (T-HCA), has emerged as a significant player in the investigation of the GHB receptor system. As a structural analogue and active metabolite of GHB, T-HCA offers a unique pharmacological profile that distinguishes it from its more widely known parent compound.[1][2] Unlike GHB, which exhibits activity at both the high-affinity GHB receptor and the lower-affinity GABAB receptor, T-HCA demonstrates remarkable selectivity for the GHB receptor.[2] This selectivity makes T-HCA an invaluable tool for dissecting the specific physiological roles of the GHB receptor, independent of the sedative and hypnotic effects associated with GABAB receptor activation.[2] This guide will provide an in-depth exploration of the discovery, history, and scientific significance of 4-hydroxycrotonic acid.

A Historical Perspective: The Discovery of an Endogenous Ligand

The story of 4-hydroxycrotonic acid is intrinsically linked to the broader investigation of GHB and its dedicated receptor system. The pivotal moment in the history of T-HCA came in 1985, when a research team led by Vayer, Maitre, and colleagues at the Centre de Neurochimie du CNRS in Strasbourg, France, identified trans-gamma-hydroxycrotonic acid as a naturally occurring substance within the rat brain.[3][4] This discovery was significant as it suggested the existence of an endogenous ligand for the recently identified high-affinity GHB binding sites, a ligand that was not GHB itself.

Subsequent research by Bourguignon, Wermuth, and the same research group in 1988 further solidified the importance of T-HCA.[1] Their work on the synthesis and binding of various GHB analogues revealed that T-HCA possesses a higher affinity for the GHB receptor than GHB itself.[1] This finding lent strong support to the hypothesis that T-HCA may function as an endogenous ligand for a specific subpopulation of GHB receptors.[1] These early investigations laid the groundwork for decades of research into the unique pharmacology and potential physiological roles of 4-hydroxycrotonic acid.

Biochemical Profile and Endogenous Presence

Chemical Properties

| Property | Value | Source |

| IUPAC Name | (2E)-4-hydroxybut-2-enoic acid | [2] |

| Molecular Formula | C4H6O3 | [2] |

| Molar Mass | 102.09 g/mol | [2] |

| CAS Number | 24587-49-3 | [2] |

Endogenous Levels in the Brain

The initial discovery of T-HCA in the rat brain was followed by quantitative analysis to determine its endogenous concentrations. Using a sensitive gas chromatography/mass spectrometry (GC/MS) method, the Maitre research group determined the average level of T-HCA in the whole rat brain to be approximately 0.18 ± 0.02 nmol/g wet weight.[5] For comparison, the concentration of GHB in the same tissues was found to be 1.10 ± 0.18 nmol/g wet weight.[5] While present at lower concentrations than GHB, the distinct and potent activity of T-HCA at the GHB receptor suggests a significant physiological role.

Synthesis of trans-4-Hydroxycrotonic Acid

The synthesis of trans-4-hydroxycrotonic acid is a critical process for researchers studying its pharmacological effects. The following protocol is a synthesized methodology based on established chemical principles and adaptations of procedures for similar compounds, such as those described in the work of Bourguignon et al. (1988).[1]

Synthetic Pathway Overview

The synthesis of trans-4-hydroxycrotonic acid can be achieved through a two-step process starting from crotonic acid:

-

Bromination: Conversion of crotonic acid to 4-bromocrotonic acid.

-

Hydrolysis: Conversion of 4-bromocrotonic acid to trans-4-hydroxycrotonic acid.

Synthetic pathway for trans-4-Hydroxycrotonic Acid.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromocrotonic Acid

-

Rationale: This step introduces a bromine atom at the 4-position of crotonic acid, which can then be displaced by a hydroxyl group in the subsequent step. The use of N-bromosuccinimide (NBS) and a radical initiator allows for the selective allylic bromination of the methyl group of crotonic acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve crotonic acid in a suitable solvent such as carbon tetrachloride (CCl4) or cyclohexane.

-

Add N-bromosuccinimide (NBS) in a 1:1 molar ratio to the crotonic acid.

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the reaction mixture to reflux and maintain reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining unreacted acid and initiator byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-bromocrotonic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether).[6]

-

Step 2: Synthesis of trans-4-Hydroxycrotonic Acid

-

Rationale: This step involves the nucleophilic substitution of the bromine atom in 4-bromocrotonic acid with a hydroxyl group. The use of a weak base like sodium bicarbonate in an aqueous medium facilitates the hydrolysis.

-

Procedure:

-

Dissolve the purified 4-bromocrotonic acid in an aqueous solution of sodium bicarbonate.

-

Heat the mixture gently to facilitate the hydrolysis reaction. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the solution to room temperature.

-

Carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 3-4. This will protonate the carboxylate group.

-

Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield trans-4-hydroxycrotonic acid.

-

The final product can be further purified by recrystallization.

-

Pharmacological Profile: A Selective Agonist of the GHB Receptor

The pharmacological actions of 4-hydroxycrotonic acid are what make it a particularly interesting molecule for researchers. Its defining characteristic is its selective agonism at the high-affinity GHB receptor, with negligible activity at the GABAB receptor.[2]

Receptor Binding Affinity

Binding studies have consistently shown that T-HCA binds to the GHB receptor with a significantly higher affinity than GHB itself. Some studies report a 4-fold greater affinity for the GHB receptor.[2] This high affinity, coupled with its endogenous presence, strongly suggests that T-HCA plays a key role in the physiological functioning of the GHB receptor system.

Mechanism of Action: Modulation of Glutamate Release

A key pharmacological effect of T-HCA is its ability to increase extracellular glutamate concentrations, particularly in the hippocampus.[2][5] This effect is mediated through the activation of the GHB receptor. The precise downstream signaling cascade that links GHB receptor activation to glutamate release is an area of active research. However, it is understood that this effect is distinct from the actions of GHB at GABAB receptors, which are typically associated with inhibitory neurotransmission.[5]

The ability of T-HCA to selectively stimulate glutamate release via the GHB receptor, without the confounding sedative effects of GABAB receptor activation, makes it an invaluable tool for studying the excitatory roles of the GHB system.

Mechanism of T-HCA-induced glutamate release.

Lack of Sedative Effects

A crucial distinction between T-HCA and GHB is the absence of sedative and hypnotic effects with T-HCA administration.[2] This is directly attributable to its inability to bind to and activate GABAB receptors, which are responsible for the central nervous system depressant effects of GHB.[2] This property further highlights the utility of T-HCA as a selective tool to probe the functions of the GHB receptor in isolation.

Analytical Methodology: Quantification by GC-MS

The accurate quantification of 4-hydroxycrotonic acid in biological samples is essential for both preclinical and clinical research. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for this purpose.[5]

Sample Preparation and Derivatization

-

Rationale: T-HCA is a polar molecule with a carboxylic acid and a hydroxyl group, which makes it non-volatile and not ideal for direct GC analysis. Derivatization is necessary to increase its volatility and improve its chromatographic properties. A common approach involves a two-step derivatization to create a pentafluorobenzyl ester of the N-tert-butyldimethylsilyl derivative.[5]

-

Procedure:

-

Homogenization: Homogenize brain tissue samples in a suitable buffer.

-

Extraction: Perform a liquid-liquid extraction to isolate T-HCA from the tissue homogenate.

-

Derivatization Step 1 (Esterification): React the extracted sample with pentafluorobenzyl bromide (PFBBr) to form the pentafluorobenzyl ester of the carboxylic acid group.

-

Derivatization Step 2 (Silylation): React the product from the previous step with a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form the tert-butyldimethylsilyl ether of the hydroxyl group.

-

GC-MS Analysis Protocol

-

Rationale: The derivatized T-HCA can be separated from other components in the sample by gas chromatography and then detected and quantified by mass spectrometry. The use of an internal standard is crucial for accurate quantification.

-

Procedure:

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: Develop a temperature program that provides good separation of the derivatized T-HCA from other sample components.

-

-

Mass Spectrometry:

-

Ionization: Electron capture negative ionization (ECNI) is particularly effective for the pentafluorobenzyl derivatives, providing high sensitivity.[5]

-

Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic ions of the derivatized T-HCA and the internal standard.

-

-

Workflow for GC-MS analysis of T-HCA.

Conclusion and Future Directions

4-Hydroxycrotonic acid has transitioned from a newly discovered endogenous molecule to a sophisticated tool in neuropharmacology. Its selective and high-affinity agonism at the GHB receptor provides researchers with a unique means to investigate the physiological and pathophysiological roles of this receptor system, particularly its involvement in excitatory neurotransmission. The detailed protocols for synthesis and analysis provided in this guide are intended to empower researchers to further explore the intricacies of T-HCA and the GHB system.

Future research will likely focus on elucidating the complete signaling pathways activated by the GHB receptor upon T-HCA binding, exploring the therapeutic potential of targeting this system for conditions involving glutamate dysregulation, and further investigating the interplay between T-HCA and GHB in the brain. The continued study of 4-hydroxycrotonic acid promises to yield valuable insights into the complex world of neuromodulation.

References

-

Bourguignon, J. J., Schoenfelder, A., Schmitt, M., Wermuth, C. G., Hechler, V., Charlier, B., & Maitre, M. (1988). Analogues of gamma-hydroxybutyric acid. Synthesis and binding studies. Journal of Medicinal Chemistry, 31(5), 893–897. [Link]

-

Carter, L. P., Wu, H., & Koek, W. (2005). Behavioral analyses of GHB: Receptor mechanisms. Pharmacology, biochemistry, and behavior, 82(1), 1–11. [Link]

-

Castelli, M. P., Ferraro, L., Mocci, I., Carta, F., Carai, M. A., Antonelli, T., Tanganelli, S., & Gessa, G. L. (2003). Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid. Journal of neurochemistry, 87(3), 722–732. [Link]

-

Ehrhardt, J. D., Vayer, P., & Maitre, M. (1988). A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection. Biomedical & environmental mass spectrometry, 15(10), 521–524. [Link]

-

Hechler, V., Schmitt, M., Bourguignon, J. J., & Maitre, M. (1990). Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites. Neuroscience letters, 110(1-2), 204–209. [Link]

-

Raess, B. U., & Seifen, E. (1982). 4-Bromocrotonic acid, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. On the rate-determining step of beta-oxidation and ketone body degradation in heart. The Journal of biological chemistry, 257(10), 5408–5413. [Link]

-

Vayer, P., Dessort, D., Bourguignon, J. J., Wermuth, C. G., Mandel, P., & Maitre, M. (1985). Natural occurrence of trans-gamma hydroxycrotonic acid in rat brain. Biochemical pharmacology, 34(13), 2401–2404. [Link]

-

Wikipedia. (2023). T-HCA. In Wikipedia. Retrieved January 8, 2026, from [Link]

Sources

- 1. Analogues of gamma-hydroxybutyric acid. Synthesis and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural occurrence of trans-gamma hydroxycrotonic acid in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

chemical properties of 4-Hydroxycrotonic acid

An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxycrotonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Neuromodulator

trans-4-Hydroxycrotonic acid (T-HCA), also known as γ-hydroxycrotonic acid, is a pivotal molecule in neuropharmacological research. It is a close structural analogue and an active metabolite of γ-hydroxybutyric acid (GHB), a well-known neurotransmitter and depressant drug[1]. Unlike its parent compound, which has complex effects including sedation, T-HCA exhibits a more targeted pharmacological profile, making it an invaluable tool for dissecting the specific functions of the high-affinity GHB receptor system.[1]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of T-HCA. We will explore its unique receptor interactions that distinguish it from GHB and detail the analytical methodologies required for its study, offering field-proven insights for professionals in drug development and neuroscience.

Core Chemical and Physical Characteristics

Understanding the fundamental properties of T-HCA is the first step in its effective application in a research setting. The molecule is a short-chain hydroxy fatty acid, characterized by a carboxylic acid group, a primary alcohol, and a trans-configured double bond.[2]

Table 1: Physicochemical Properties of trans-4-Hydroxycrotonic Acid

| Property | Value | Source |

| IUPAC Name | (2E)-4-hydroxybut-2-enoic acid | [1] |

| Molecular Formula | C₄H₆O₃ | [3][4] |

| Molar Mass | 102.09 g/mol | [3] |

| CAS Number | 24587-49-3 | [4] |

| Appearance | Solid | [4] |

| Solubility | Soluble in DMSO (<10.21 mg/mL or ~100 mM) | [3][5] |

| Canonical SMILES | OC/C=C/C(O)=O | [5] |

| InChIKey | RMQJECWPWQIIPW-OWOJBTEDSA-N | [1] |

These properties dictate the handling and storage of the compound. For instance, its solubility in DMSO makes it suitable for creating stock solutions for in vitro and in vivo experiments. It should be stored desiccated at 4°C to maintain its stability.[6]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of T-HCA before its use in any application. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a unique structural fingerprint.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the protons in its unique chemical environments: the vinyl protons of the double bond (with a large coupling constant characteristic of a trans configuration), the methylene protons adjacent to the hydroxyl group, and the acidic proton of the carboxylic acid.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display four distinct signals, corresponding to the carboxyl carbon, the two olefinic carbons of the double bond, and the methylene carbon bearing the hydroxyl group.

-

Infrared (IR) Spectroscopy : The IR spectrum is valuable for identifying key functional groups. Expect to see a broad absorption band for the O-H stretch of the carboxylic acid and alcohol, a sharp peak for the C=O stretch of the carboxyl group, and bands corresponding to the C=C double bond stretch.

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry will reveal the molecular ion peak (M⁺) corresponding to the molar mass of the compound (102.09 g/mol ), confirming its elemental composition. Fragmentation patterns can further validate the structure.[7]

Synthesis, Reactivity, and Stability

Synthesis Protocol: Alkaline Hydrolysis of γ-Crotonolactone

A reliable method for preparing T-HCA is through the optimized alkaline hydrolysis of its corresponding lactone, γ-crotonolactone.[8] This approach is efficient and yields the desired trans-isomer.

Causality : The choice of alkaline hydrolysis is strategic. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone ring. This leads to ring-opening, forming the carboxylate and alcohol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Experimental Protocol: Synthesis of T-HCA [8]

-

Dissolution : Dissolve γ-crotonolactone in an appropriate solvent mixture, such as ethanol and water.

-

Hydrolysis : Add a stoichiometric amount of a strong base (e.g., Sodium Hydroxide) to the solution. Stir the reaction mixture at room temperature. The progress of the hydrolysis can be monitored using Thin Layer Chromatography (TLC).

-

Neutralization/Acidification : Once the reaction is complete, carefully acidify the mixture with a suitable acid (e.g., HCl) to a pH that ensures the protonation of the carboxylate group. This step is critical for isolating the final product.

-

Extraction : Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to isolate the T-HCA.

-

Purification : Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography to achieve high purity (≥99%).

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of T-HCA via alkaline hydrolysis.

Reactivity and Stability Profile

T-HCA is stable under recommended storage conditions (desiccated, 4°C).[6] However, it is incompatible with strong oxidizing agents. Exposure to extremes of temperature and direct sunlight should be avoided to prevent degradation.[6] Hazardous decomposition primarily involves the release of carbon oxides upon combustion.[6]

Pharmacology and Biological Activity: A Tale of Two Receptors

The primary interest in T-HCA stems from its distinct pharmacological profile compared to GHB. While both are structurally similar, their interactions with key neural receptors differ significantly, leading to divergent physiological effects.

Differentiated Mechanism of Action

-

GHB Receptor : T-HCA is a potent agonist at the high-affinity GHB receptor, binding with approximately four times greater affinity than GHB itself.[1][2] This receptor is excitatory, and its activation is linked to increases in extracellular glutamate, particularly in the hippocampus.[1][9]

-

GABA-B Receptor : Crucially, unlike GHB, T-HCA does not bind to the low-affinity GHB site, which is the GABA-B receptor.[1][2][10] The sedative, hypnotic, and anesthetic effects of GHB are mediated through its action at this inhibitory GABA-B receptor.[9][10]

This selective action makes T-HCA a pure agonist of the GHB receptor. Consequently, T-HCA does not produce sedation; instead, high doses can lead to convulsions, an effect attributed to the glutamate surge caused by GHB receptor activation.[1][2] This makes T-HCA an indispensable tool for isolating and studying the physiological roles of the GHB receptor, independent of GABA-B receptor activation.

Diagram: T-HCA vs. GHB Receptor Binding

Caption: Differential receptor binding profiles of T-HCA and GHB.

Endogenous Presence and Metabolism

T-HCA is not just a synthetic analogue; it has been identified as an endogenous compound in the rat central nervous system.[1] It is also an active metabolite of GHB, underscoring its biological relevance.[1][2] The metabolic conversion of GHB likely contributes to the complex downstream effects observed after GHB administration.

Diagram: Metabolic Relationship of GHB and T-HCA

Caption: T-HCA is an active metabolite of GHB.

Analytical Methodology: Quantification in Biological Matrices

Accurate quantification of T-HCA in biological samples like brain tissue is essential for pharmacokinetic and pharmacodynamic studies. A highly sensitive and specific method utilizing gas chromatography/mass spectrometry (GC/MS) with negative ion detection has been developed for this purpose.[11]

Protocol Rationale : This method is chosen for its superior sensitivity and specificity. Derivatization is a key step; converting the polar T-HCA into a more volatile and thermally stable derivative (pentafluorobenzyl ester of the N-tert-butyldimethylsilyl derivative) makes it amenable to GC separation. Negative ion mass spectrometry provides very simple mass spectra and a low detection limit, reaching the picogram level, which is necessary for measuring endogenous concentrations.[11]

Protocol: GC/MS Analysis of T-HCA in Brain Tissue [11]

-

Tissue Homogenization : Homogenize brain tissue samples in a suitable buffer.

-

Internal Standard Spiking : Add a known amount of a deuterated internal standard to the homogenate for accurate quantification.

-

Extraction : Perform a liquid-liquid or solid-phase extraction to isolate T-HCA and the internal standard from the biological matrix.

-

Derivatization : Derivatize the extracted analytes to form their pentafluorobenzyl esters of the N-tert-butyldimethylsilyl derivatives. This step enhances volatility and detection sensitivity.

-

GC/MS Analysis : Inject the derivatized sample into a GC/MS system.

-

Gas Chromatography : Use a capillary column to separate the derivatized T-HCA from other components.

-

Mass Spectrometry : Operate the mass spectrometer in negative ion detection mode. Monitor for the characteristic ions of the derivatized T-HCA and its internal standard.

-

-

Quantification : Construct a calibration curve using standards of known concentrations and calculate the concentration of T-HCA in the sample based on the peak area ratio relative to the internal standard.

Diagram: Analytical Workflow for T-HCA Quantification

Caption: Workflow for the sensitive detection of T-HCA in biological samples.

Conclusion

trans-4-Hydroxycrotonic acid is a compound of significant scientific interest due to its precise pharmacological action. Its high-affinity agonism at the GHB receptor, coupled with its lack of interaction with the GABA-B receptor, establishes it as a uniquely selective tool. This selectivity allows researchers to probe the specific roles of the GHB receptor system in neurotransmission and behavior, untangled from the sedative effects mediated by the GABA-B receptor. A thorough understanding of its chemical properties, synthesis, and analytical detection methods, as detailed in this guide, is fundamental for leveraging T-HCA to its full potential in advancing the frontiers of neuroscience and drug development.

References

- Santa Cruz Biotechnology, Inc. (n.d.). trans-4-Hydroxycrotonic acid Safety Data Sheet.

- Smolecule. (n.d.). Buy 4-Hydroxycrotonic acid | 24587-49-3.

- APExBIO. (n.d.). trans-4-Hydroxycrotonic acid - Biochemical Research Reagent.

- Wikipedia. (n.d.). T-HCA.

- Bourguignon, J. J., et al. (1988). Analogs of .gamma.-hydroxybutyric acid. Synthesis and binding studies. Journal of Medicinal Chemistry.

- NP-MRD. (2022). Showing NP-Card for 4-Hydroxycrotonic acid (NP0087052).

- MedchemExpress. (n.d.). (E)-4-Hydroxycrotonic acid.

- Ehrhardt, J. D., Vayer, P., & Maitre, M. (1988). A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection. Biomedical and Environmental Mass Spectrometry, 15(10), 521-524.

- R&D Systems. (n.d.). trans-4-Hydroxycrotonic acid (CAS 24587-49-3).

- PubChem. (n.d.). trans-4-Hydroxycrotonic acid.

- Castelli, M. P., et al. (2003). Selective γ-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of γ-hydroxybutyric acid. Journal of Neurochemistry, 87(3), 722-732.

- Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.

Sources

- 1. T-HCA - Wikipedia [en.wikipedia.org]

- 2. NP-MRD: Showing NP-Card for 4-Hydroxycrotonic acid (NP0087052) [np-mrd.org]

- 3. Buy 4-Hydroxycrotonic acid | 24587-49-3 [smolecule.com]

- 4. trans-4-Hydroxycrotonic acid | C4H6O3 | CID 6155526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Stereoisomerism of 4-Hydroxycrotonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycrotonic acid, a molecule of significant interest in neuroscience and pharmacology, serves as a crucial analogue and metabolite of γ-hydroxybutyric acid (GHB).[1][2] Endogenously found in the mammalian brain, this unsaturated hydroxy fatty acid presents a fascinating case study in stereoisomerism, where subtle variations in its three-dimensional structure can profoundly influence its biological activity.[3][4] This technical guide provides a comprehensive exploration of the structure, stereoisomerism, synthesis, and pharmacological relevance of 4-hydroxycrotonic acid, offering valuable insights for researchers engaged in drug discovery and development.

Molecular Structure and Isomerism

4-Hydroxycrotonic acid, with the chemical formula C₄H₆O₃, is a four-carbon carboxylic acid featuring a hydroxyl group and a carbon-carbon double bond. Its structure gives rise to two forms of isomerism: geometric isomerism due to the double bond and stereoisomerism due to a chiral center.

Geometric Isomerism: The Cis and Trans Configurations

The presence of a double bond between carbons 2 and 3 restricts rotation, leading to two geometric isomers: trans-4-hydroxycrotonic acid ((E)-4-hydroxybut-2-enoic acid) and cis-4-hydroxycrotonic acid ((Z)-4-hydroxybut-2-enoic acid).[5]

-

trans-4-Hydroxycrotonic Acid (T-HCA): In this configuration, the substituent groups are on opposite sides of the double bond. This isomer is the more extensively studied of the two and is known to be an active metabolite of GHB.[1]

-

cis-4-Hydroxycrotonic Acid: In this configuration, the substituent groups are on the same side of the double bond. Information regarding the specific synthesis and pharmacological profile of this isomer is less prevalent in the literature.

Caption: Geometric isomers of 4-hydroxycrotonic acid.

Stereoisomerism: The Chiral Center and Enantiomers

The carbon atom at position 4 (C4), which is bonded to the hydroxyl group, is a chiral center as it is attached to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a vinyl group (-CH=CH-COOH), and a hydrogen atom from the CH2 group. This chirality gives rise to two enantiomers for each geometric isomer: (R)- and (S)-4-hydroxycrotonic acid. Consequently, there are four possible stereoisomers of 4-hydroxycrotonic acid:

-

(R)-trans-4-hydroxycrotonic acid

-

(S)-trans-4-hydroxycrotonic acid

-

(R)-cis-4-hydroxycrotonic acid

-

(S)-cis-4-hydroxycrotonic acid

The distinct spatial arrangement of these enantiomers can lead to differential interactions with chiral biological targets such as receptors and enzymes, resulting in varied pharmacological activities.

Caption: Enantiomeric pairs of cis and trans-4-hydroxycrotonic acid.

Synthesis of 4-Hydroxycrotonic Acid Stereoisomers

The synthesis of specific stereoisomers of 4-hydroxycrotonic acid requires stereoselective methods. While a general synthesis for the racemic trans-isomer is documented, enantioselective syntheses are more complex and crucial for pharmacological studies.

General Synthesis of trans-4-Hydroxycrotonic Acid

A common method for the synthesis of racemic trans-4-hydroxycrotonic acid involves the hydrolysis of ethyl (E)-4-bromobut-2-enoate.[6][7]

Protocol for Racemic trans-4-Hydroxycrotonic Acid Synthesis [6][7]

-

Reaction Setup: To a round-bottom flask, add ethyl (E)-4-bromobut-2-enoate (1 equivalent), potassium hydroxide (2.1 equivalents), and water.

-

Reaction Conditions: Stir the reaction mixture at 100 °C for 2 hours.

-

Acidification: After cooling, acidify the reaction mixture with 1 M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the product.

Analytical Techniques for Separation and Characterization

The separation and characterization of the different stereoisomers of 4-hydroxycrotonic acid are essential for understanding their individual properties and biological activities.

Chiral Separation by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

Chiral HPLC and SFC are powerful techniques for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are often effective for the separation of acidic chiral compounds.[8]

Workflow for Chiral Method Development

-

Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak® AD, Chiralcel® OD) under normal phase, reversed-phase, and polar organic modes.

-

Mobile Phase Optimization: For normal phase, use mixtures of hexane/isopropanol or hexane/ethanol. For reversed-phase, use buffered aqueous solutions with an organic modifier like acetonitrile or methanol. For acidic analytes, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape.

-

Parameter Optimization: Optimize flow rate, temperature, and mobile phase composition to achieve baseline separation of the enantiomers.

Caption: Workflow for chiral separation method development.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation of the different isomers.

Predicted Spectroscopic Data

| Isomer | Predicted ¹H NMR Data (Chemical Shift, ppm) | Predicted ¹³C NMR Data (Chemical Shift, ppm) |

| (Z)-4-hydroxybut-2-enoic acid | Data not readily available in experimental form. | Data not readily available in experimental form. |

| (E)-4-hydroxybut-2-enoic acid | Data not readily available in experimental form. | Data not readily available in experimental form. |

Note: Experimental spectroscopic data for the individual, purified stereoisomers are not widely available in the public domain and would need to be determined empirically upon successful synthesis and separation.

Pharmacology and Biological Activity

The stereochemistry of 4-hydroxycrotonic acid is expected to play a critical role in its interaction with biological targets, most notably the GHB receptor.

trans-4-Hydroxycrotonic Acid (T-HCA)

T-HCA is a high-affinity ligand for the GHB receptor, exhibiting a 4-fold greater affinity than GHB itself.[1] Unlike GHB, T-HCA does not bind to the GABAB receptor and therefore does not produce sedative effects.[1] Instead, activation of the GHB receptor by T-HCA can lead to an increase in extracellular glutamate, which may be responsible for its observed convulsive effects in animal models.[3]

Binding Affinity Data for T-HCA [9]

| Ligand | Receptor | Binding Affinity (Kd) |

| T-HCA | GHB Receptor (high affinity) | 7 nM |

| T-HCA | GHB Receptor (low affinity) | 2 µM |

Comparative Pharmacology of Stereoisomers

While the pharmacology of racemic T-HCA is partially understood, a detailed comparative analysis of the biological activities of the four individual stereoisomers is a critical area for future research. It is hypothesized that the (R)- and (S)-enantiomers of both the cis and trans isomers will exhibit different binding affinities for the GHB receptor and potentially other targets, leading to distinct pharmacological profiles. The geometric constraints of the cis isomer may also significantly alter its interaction with the receptor binding pocket compared to the trans isomer. Understanding these differences is paramount for the rational design of selective GHB receptor modulators.

Conclusion

4-Hydroxycrotonic acid represents a molecule of considerable complexity and pharmacological potential. Its stereoisomerism, arising from both a carbon-carbon double bond and a chiral center, gives rise to four distinct stereoisomers. While the trans-isomer is a known high-affinity ligand for the GHB receptor, a comprehensive understanding of the synthesis, separation, and comparative pharmacology of all four stereoisomers remains an underexplored frontier. This guide has outlined the fundamental structural aspects, provided a general synthetic protocol, and highlighted the analytical methodologies required to delve deeper into the stereochemical nuances of this intriguing molecule. Further research into the enantioselective synthesis and pharmacological evaluation of each stereoisomer is essential to unlock their full potential as research tools and therapeutic agents.

References

-

(2Z)-4-Hydroxy-2-butenoicacid | C4H5O3 | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 8, 2026, from [Link]

-

trans-4-Hydroxycrotonic acid | C4H6O3 | CID 6155526. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Showing NP-Card for 4-Hydroxycrotonic acid (NP0087052). (2022, May 11). NP-MRD. Retrieved January 8, 2026, from [Link]

-

A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. (2025, August 10). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites. (1990, March 2). PubMed. Retrieved January 8, 2026, from [Link]

-

T-HCA. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

-

GHB receptor targets in the CNS: focus on high-affinity binding sites. (2014, January 15). PubMed. Retrieved January 8, 2026, from [Link]

-

Gamma-hydrobutyric acid (GHB) and its chemical modifications: a review of the GHBergic system. (n.d.). SciSpace. Retrieved January 8, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 3. rndsystems.com [rndsystems.com]

- 4. GHB receptor targets in the CNS: focus on high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (2Z)-4-Hydroxy-2-butenoicacid | C4H5O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-HYDROXY-BUT-2-ENOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. hplc.eu [hplc.eu]

- 9. Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Endogenous Occurrence and Significance of trans-4-Hydroxycrotonic Acid in Mammalian Systems

Abstract

trans-4-Hydroxycrotonic acid (T-HCA), an unsaturated analogue and active metabolite of γ-hydroxybutyric acid (GHB), is an endogenous compound found within the mammalian central nervous system.[1][2] Unlike its precursor GHB, which exhibits broad activity as a central nervous system depressant through weak agonism at GABAB receptors, T-HCA demonstrates a more refined pharmacological profile.[1][3] It acts as a potent and selective agonist at the high-affinity GHB receptor, with a binding affinity approximately four times greater than that of GHB itself.[1] This selective activity, which does not produce sedation, implicates T-HCA in distinct neuromodulatory functions, including the regulation of glutamate concentrations in key brain regions like the hippocampus.[1] Its biosynthesis is intrinsically linked to GABA and GHB metabolism, and its presence is significantly elevated in pathological states such as Succinic Semialdehyde Dehydrogenase (SSADH) deficiency.[4][5] This guide provides a comprehensive overview of the biosynthesis, metabolic pathways, physiological roles, and analytical methodologies for the detection and quantification of endogenous T-HCA in mammalian systems.

Endogenous Biosynthesis and Metabolism

The existence of T-HCA in mammals is a direct consequence of the metabolic pathways of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[4][6] T-HCA is not synthesized de novo but arises as a metabolite of the well-characterized neuromodulator, GHB.[1][7]

The GABA Shunt and GHB Formation

Endogenous GHB is primarily synthesized via the GABA metabolic pathway, often termed the "GABA shunt". In this pathway, GABA is converted to succinic semialdehyde (SSA) by the enzyme GABA transaminase. While the majority of SSA is oxidized by succinic semialdehyde dehydrogenase (SSADH) to form succinic acid for entry into the Krebs cycle, a fraction of SSA can be reduced by SSA reductase to form GHB.[3][8] This metabolic route establishes a baseline physiological concentration of GHB in various mammalian tissues, including the brain, heart, kidneys, and liver.[9][10]

Metabolic Conversion of GHB to T-HCA

T-HCA is an active metabolite of GHB.[1][7] This conversion from a saturated short-chain fatty acid (GHB) to its unsaturated analogue (T-HCA) represents a critical step in its biosynthesis. While the specific dehydrogenase or oxidase responsible for this biotransformation is not yet fully elucidated, the metabolic link is well-established. This pathway underscores that the endogenous presence of T-HCA is dependent on the upstream availability of GHB.

Caption: Metabolic pathway illustrating the biosynthesis of T-HCA from GABA.

Pathological Relevance: SSADH Deficiency